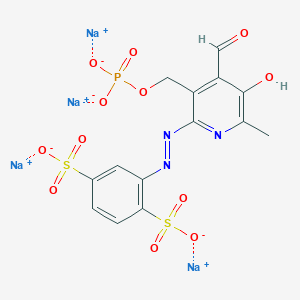
Iso-PPADS (tetrasodium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a non-selective antagonist of P2X purinoceptors, which are a type of receptor involved in various physiological processes such as neurotransmission, inflammation, and pain perception . Iso-PPADS (tetrasodium) has been widely used in scientific research to study the role of P2X receptors in different biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Iso-PPADS (tetrasodium) involves the reaction of pyridoxal phosphate with azophenyl-2’,5’-disulfonic acid under specific conditions. The reaction typically requires a controlled environment with precise temperature and pH levels to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of Iso-PPADS (tetrasodium) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and quality. The compound is then purified through crystallization or other separation techniques to achieve the required purity levels .
Chemical Reactions Analysis
Types of Reactions: Iso-PPADS (tetrasodium) primarily undergoes substitution reactions due to the presence of reactive functional groups such as the azophenyl and disulfonic acid moieties. These reactions can be influenced by various factors, including the choice of reagents and reaction conditions .
Common Reagents and Conditions:
Substitution Reactions: Iso-PPADS (tetrasodium) can react with nucleophiles such as amines or thiols under mild conditions to form substituted derivatives.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, although these are less common compared to substitution reactions.
Major Products Formed: The major products formed from the reactions of Iso-PPADS (tetrasodium) depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine-substituted derivatives, while reactions with thiols can produce thiol-substituted products .
Scientific Research Applications
Iso-PPADS (tetrasodium) has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine :
Chemistry: It is used as a tool to study the chemical properties and reactivity of P2X purinoceptors.
Biology: Iso-PPADS (tetrasodium) is employed to investigate the role of P2X receptors in various biological processes, including neurotransmission, inflammation, and cell signaling.
Mechanism of Action
Iso-PPADS (tetrasodium) is often compared with other P2X receptor antagonists such as pyridoxalphosphate-6-azophenyl-2’,5’-disulphonic acid (PPADS) and suramin . While all these compounds share a common mechanism of action, Iso-PPADS (tetrasodium) is unique in its structural features and binding affinity:
PPADS: Similar in structure but differs in the position of the azophenyl group, leading to variations in receptor selectivity and potency.
Comparison with Similar Compounds
- Pyridoxalphosphate-6-azophenyl-2’,5’-disulphonic acid (PPADS)
- Suramin
- PPNDS (naphthylazo-6-nitro-4’,8’-disulphonate derivative)
Properties
Molecular Formula |
C14H10N3Na4O12PS2 |
|---|---|
Molecular Weight |
599.3 g/mol |
IUPAC Name |
tetrasodium;2-[[4-formyl-5-hydroxy-6-methyl-3-(phosphonatooxymethyl)pyridin-2-yl]diazenyl]benzene-1,4-disulfonate |
InChI |
InChI=1S/C14H14N3O12PS2.4Na/c1-7-13(19)9(5-18)10(6-29-30(20,21)22)14(15-7)17-16-11-4-8(31(23,24)25)2-3-12(11)32(26,27)28;;;;/h2-5,19H,6H2,1H3,(H2,20,21,22)(H,23,24,25)(H,26,27,28);;;;/q;4*+1/p-4 |
InChI Key |
SDCXIPVOUDBGDK-UHFFFAOYSA-J |
Canonical SMILES |
CC1=C(C(=C(C(=N1)N=NC2=C(C=CC(=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])COP(=O)([O-])[O-])C=O)O.[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















